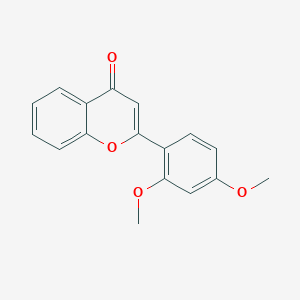

2',4'-Dimethoxyflavone

Description

BenchChem offers high-quality 2',4'-Dimethoxyflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethoxyflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-13(16(9-11)20-2)17-10-14(18)12-5-3-4-6-15(12)21-17/h3-10H,1-2H3 |

InChI Key |

OUAHROFFUILDCC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

2',4'-Dimethoxyflavone in Citrus Species: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: Unveiling a Promising Bioactive Flavonoid

Within the complex phytochemical tapestry of Citrus species, a class of compounds known as polymethoxyflavones (PMFs) has garnered significant attention for their diverse and potent biological activities. Among these, 2',4'-Dimethoxyflavone, a methoxylated derivative of the flavone backbone, emerges as a molecule of considerable interest for researchers, scientists, and drug development professionals. While its concentration in citrus varieties may be less abundant than other major flavonoids, its unique structural characteristics suggest a promising profile for therapeutic applications. This technical guide provides an in-depth exploration of the known and inferred biological activities of 2',4'-Dimethoxyflavone, grounded in the broader context of dimethoxyflavone research. We will delve into its potential anticancer, anti-inflammatory, and neuroprotective properties, offering insights into the underlying molecular mechanisms and providing detailed experimental protocols to facilitate further investigation.

2',4'-Dimethoxyflavone has been identified as a constituent of the essential oil of Brazilian orange (Citrus sinensis)[1]. The presence of methoxy groups can significantly enhance the metabolic stability and bioavailability of flavonoids, making them more attractive candidates for drug development compared to their hydroxylated counterparts. This guide will synthesize the current understanding of 2',4'-Dimethoxyflavone and its analogs to provide a comprehensive resource for harnessing its therapeutic potential.

Extraction and Quantification of 2',4'-Dimethoxyflavone from Citrus Species

The journey from citrus peel to a purified bioactive compound is a critical first step in research and development. The lipophilic nature of 2',4'-Dimethoxyflavone dictates the choice of extraction and analytical methodologies.

Extraction Protocol: A Roadmap from Peel to Extract

The following protocol outlines a robust method for the extraction of 2',4'-Dimethoxyflavone from citrus peels, optimized for the recovery of polymethoxyflavones.

Materials:

-

Fresh or dried citrus peels (Citrus sinensis, Citrus reticulata, etc.)

-

Hexane

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Grinder or blender

-

Filter paper (Whatman No. 1 or equivalent)

-

Solid-phase extraction (SPE) C18 cartridges

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly wash fresh citrus peels with deionized water to remove any surface contaminants.

-

Dry the peels in a well-ventilated oven at 40-50°C until brittle.

-

Grind the dried peels into a fine powder using a grinder or blender.

-

-

Defatting:

-

To remove nonpolar interfering compounds, perform a preliminary extraction with hexane.

-

Suspend the peel powder in hexane (1:10 w/v) and stir for 24 hours at room temperature.

-

Filter the mixture and discard the hexane fraction.

-

Air-dry the defatted peel powder.

-

-

Methanolic Extraction:

-

Suspend the defatted peel powder in methanol (1:10 w/v).

-

Perform extraction using one of the following methods:

-

Maceration: Stir the mixture for 24-48 hours at room temperature.

-

Soxhlet Extraction: Extract for 6-8 hours for a more exhaustive extraction.

-

-

Filter the methanolic extract through filter paper.

-

-

Concentration:

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Purification (Optional but Recommended):

-

For a cleaner sample for analysis, the crude extract can be further purified using Solid-Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.

-

Wash the cartridge with water and increasing concentrations of methanol to elute fractions with different polarities.

-

Elute the PMF-rich fraction with a high percentage of methanol (e.g., 80-100%).

-

Evaporate the solvent from the collected fraction.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) or UV detector is the gold standard for the quantification of 2',4'-Dimethoxyflavone.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD or UV detector.

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for optimal separation of various flavonoids.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-30 min: 10% to 90% B

-

30-35 min: 90% B

-

35-40 min: 90% to 10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Flavones typically exhibit strong absorbance between 254 nm and 340 nm. Monitor at a wavelength appropriate for 2',4'-Dimethoxyflavone (e.g., ~270 nm and ~330 nm).

-

Injection Volume: 10-20 µL

-

Standard Preparation: Prepare a stock solution of pure 2',4'-Dimethoxyflavone standard in methanol. Create a series of dilutions to generate a calibration curve.

Workflow for Quantification:

Caption: HPLC quantification workflow for 2',4'-Dimethoxyflavone.

Anticancer Activity: A Multi-pronged Approach to Tumor Suppression

While direct studies on the anticancer effects of 2',4'-Dimethoxyflavone are emerging, a compelling body of evidence from related dimethoxyflavones and its precursor, 2',4'-dihydroxychalcone, strongly suggests its potential as an anticancer agent. The proposed mechanisms are multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is constitutively active in many types of cancer, promoting cell survival and proliferation[2]. Flavonoids are known to be potent inhibitors of this pathway[3]. The anti-inflammatory effects of related dimethoxyflavones are often attributed to their ability to suppress NF-κB activation[4]. It is highly probable that 2',4'-Dimethoxyflavone shares this inhibitory activity.

Caption: Proposed inhibition of the NF-κB signaling pathway by 2',4'-Dimethoxyflavone.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Studies on 5,7-dimethoxyflavone have shown its ability to induce apoptosis in liver cancer cells through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and cell cycle arrest[5]. The precursor, 2',4'-dihydroxychalcone, has also been shown to induce apoptosis in various cancer cell lines. It is therefore highly plausible that 2',4'-Dimethoxyflavone exerts its anticancer effects through the induction of apoptosis.

Caption: Proposed mechanism of apoptosis induction by 2',4'-Dimethoxyflavone.

Experimental Protocol: Assessing Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of 2',4'-Dimethoxyflavone on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

2',4'-Dimethoxyflavone stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2',4'-Dimethoxyflavone in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

Materials:

-

Cancer cell lines

-

2',4'-Dimethoxyflavone

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with 2',4'-Dimethoxyflavone at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Flavonoids are well-documented for their anti-inflammatory properties. The structural features of 2',4'-Dimethoxyflavone suggest its potential to modulate key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively. Furthermore, they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It is plausible that 2',4'-Dimethoxyflavone exerts its anti-inflammatory effects through these mechanisms.

Experimental Protocol: Assessing Anti-inflammatory Activity

1. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

2',4'-Dimethoxyflavone

-

Lipopolysaccharide (LPS)

-

Griess Reagent

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2',4'-Dimethoxyflavone for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing health concern. The neuroprotective potential of flavonoids is an active area of research. A study on the closely related 3',4'-dimethoxyflavone has demonstrated its ability to protect neuronal cells from death by inhibiting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in a form of programmed cell death called parthanatos[6][7].

Inhibition of PARP-1 Overactivation

Overactivation of PARP-1 in response to extensive DNA damage can deplete cellular energy stores and lead to cell death. The inhibition of this process is a promising therapeutic strategy for neurodegenerative conditions. Given the structural similarity, it is highly probable that 2',4'-Dimethoxyflavone also possesses PARP-1 inhibitory activity.

Caption: Proposed neuroprotective mechanism of 2',4'-Dimethoxyflavone via PARP-1 inhibition.

Experimental Protocol: Assessing Neuroprotective Activity

1. Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of 2',4'-Dimethoxyflavone to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete culture medium

-

2',4'-Dimethoxyflavone

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of 2',4'-Dimethoxyflavone for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., H2O2 at a pre-determined toxic concentration) for a defined period.

-

Cell Viability Assessment: Measure cell viability using a suitable assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by 2',4'-Dimethoxyflavone compared to the cells treated with the oxidative stressor alone.

Quantitative Data Summary

While specific quantitative data for 2',4'-Dimethoxyflavone is limited in the current literature, the following table summarizes relevant data from closely related dimethoxyflavones to provide a comparative context for its potential potency.

| Compound | Biological Activity | Cell Line/Model | IC50 / EC50 | Reference |

| 3',4'-Dimethoxyflavone | Neuroprotection (Parthanatos inhibition) | HeLa | EC50: 9.94 ± 1.05 µM | [6] |

| 5,7-Dimethoxyflavone | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC50: 25 µM | [5] |

Conclusion and Future Directions

2',4'-Dimethoxyflavone, a naturally occurring polymethoxyflavone found in Citrus species, represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on its structural analogs and precursor molecules, it is highly probable that 2',4'-Dimethoxyflavone possesses significant anticancer, anti-inflammatory, and neuroprotective activities. The proposed mechanisms of action, including the inhibition of the NF-κB and PARP-1 signaling pathways and the induction of apoptosis, provide a solid foundation for future research.

To fully unlock the therapeutic potential of 2',4'-Dimethoxyflavone, further focused investigations are imperative. Future research should prioritize:

-

Direct evaluation of the anticancer, anti-inflammatory, and neuroprotective activities of purified 2',4'-Dimethoxyflavone. This will provide definitive evidence of its biological effects and allow for the determination of its potency (e.g., IC50 and EC50 values).

-

Elucidation of the precise molecular targets and signaling pathways modulated by 2',4'-Dimethoxyflavone. This will provide a deeper understanding of its mechanism of action and guide its potential clinical applications.

-

In vivo studies to assess the efficacy, bioavailability, and safety of 2',4'-Dimethoxyflavone in relevant animal models of disease.

-

Development and validation of robust analytical methods for the routine quantification of 2',4'-Dimethoxyflavone in various Citrus species and their products.

This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the promising biological activities of 2',4'-Dimethoxyflavone. The provided protocols and mechanistic insights are intended to accelerate the investigation of this intriguing natural product and its potential translation into novel therapeutic strategies.

References

- [Reference 1 - to be popul

-

Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African journal of traditional, complementary, and alternative medicines, 14(4), 213–220. [Link]

-

Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British journal of pharmacology, 169(6), 1263–1278. [Link]

- [Reference 4 - to be popul

- [Reference 5 - to be popul

- [Reference 6 - to be popul

- [Reference 7 - to be popul

- [Reference 8 - to be popul

- [Reference 9 - to be popul

- [Reference 10 - to be popul

- [Reference 11 - to be popul

-

Tsvetkov, D., et al. (2021). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International Journal of Molecular Sciences, 22(21), 11533. [Link]

- [Reference 13 - to be popul

- [Reference 14 - to be popul

- [Reference 15 - to be popul

- [Reference 16 - to be popul

- [Reference 17 - to be popul

-

Maccarone, E., et al. (1983). The polymethoxylated flavone composition of Brazilian orange oil. Journal of Agricultural and Food Chemistry, 31(4), 903-905. [Link]

- [Reference 19 - to be popul

- [Reference 20 - to be popul

- [Reference 21 - to be popul

- [Reference 22 - to be popul

- [Reference 23 - to be popul

- [Reference 24 - to be popul

- [Reference 25 - to be popul

- [Reference 26 - to be popul

- [Reference 27 - to be popul

- [Reference 28 - to be popul

- [Reference 29 - to be popul

- [Reference 30 - to be popul

- [Reference 31 - to be popul

- [Reference 32 - to be popul

- [Reference 33 - to be popul

- [Reference 34 - to be popul

- [Reference 35 - to be popul

Sources

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

The Unseen Power in Brazilian Sunshine: A Technical Guide to Polymethoxyflavones in Orange Essential Oil

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Aroma

Brazilian orange essential oil, celebrated globally for its vibrant, sweet aroma, holds within its volatile matrix a class of compounds of profound pharmacological interest: polymethoxyflavones (PMFs). These unique flavonoids, characterized by multiple methoxy groups on their flavone backbone, are garnering significant attention in the scientific community for their potent bioactivities and enhanced bioavailability compared to their hydroxylated counterparts. This guide serves as an in-depth technical exploration of PMFs in the context of Brazilian orange essential oil, offering a scientifically rigorous overview for researchers and drug development professionals. We will delve into the chemical diversity of these molecules, dissect the methodologies for their extraction and analysis, and explore the intricate mechanisms of their therapeutic potential.

Section 1: The Chemical Landscape of PMFs in Brazilian Orange Essential Oil

Polymethoxyflavones are a distinctive subclass of flavonoids almost exclusively found in the Citrus genus, with a notable concentration in the peel, the source of essential oil.[1] The chemical composition of orange essential oil is predominantly volatile, with d-limonene constituting around 90% of the oil. The non-volatile fraction, however, contains a wealth of bioactive compounds, including coumarins, psoralens, and the PMFs of interest.[2]

While comprehensive studies detailing the complete PMF profile and concentration ranges specifically for Brazilian orange essential oil are still emerging, research has identified the presence of 2',3'-dimethoxyflavone in this specific oil.[3] Generally, sweet orange (Citrus sinensis) essential oil is known to contain several key PMFs. The exact concentrations of these compounds can be influenced by factors such as the specific orange cultivar, ripeness, geographical location, and extraction method.[4] Cold-pressed oils, which avoid the use of heat, are generally considered to retain a more robust profile of these non-volatile compounds compared to distilled oils.[5][6]

Key Polymethoxyflavones in Sweet Orange Essential Oil:

The most well-studied PMFs found in sweet orange and its byproducts include:

-

Nobiletin: (5,6,7,8,3',4'-Hexamethoxyflavone)

-

Tangeretin: (5,6,7,8,4'-Pentamethoxyflavone)

-

Sinensetin: (5,6,7,3',4'-Pentamethoxyflavone)

-

Heptamethoxyflavone: (3,5,6,7,8,3',4'-Heptamethoxyflavone)

-

Tetra-O-methyl-scutellarein

The unique structural feature of PMFs, the absence of hydroxyl groups and the presence of multiple methoxy groups, contributes to their higher bioavailability.[7] This allows for more efficient absorption and distribution in biological systems.[7]

Table 1: Representative Concentrations of Major PMFs in Commercial Cold-Pressed Orange Essential Oil

| Polymethoxyflavone (PMF) | Concentration Range (µg/mL) | Reference |

| Nobiletin | 85.7 - 420.1 | [8] |

| Tangeretin | 114.2 - 138.8 | [8] |

| Sinensetin | 131.4 - 454.5 | [8] |

Note: These values are from a study on commercial cold-pressed orange essential oils and serve as a general reference. The specific profile of Brazilian orange essential oil may vary.

Section 2: Methodologies for Extraction, Isolation, and Analysis

The transition from raw essential oil to purified PMFs for research and development requires a multi-step, technically demanding process. The choice of methodology is critical for preserving the integrity of the compounds and achieving the desired purity.

Extraction and Isolation Workflow

The hydrophobic nature of PMFs dictates the use of organic solvents for their extraction from the essential oil matrix. A typical workflow involves a combination of solvent extraction and chromatographic techniques.

Caption: A generalized workflow for the extraction and isolation of PMFs from orange essential oil.

Detailed Protocol: Isolation of Nobiletin and Tangeretin from Cold-Pressed Orange Oil Residues [9]

-

Initial Purification:

-

Objective: To achieve a partial separation of tangeretin and nobiletin.

-

Stationary Phase: Silica gel column chromatography.

-

Mobile Phase: A linear gradient of hexane and ethyl acetate.

-

Rationale: The differing polarities of the PMFs allow for their differential retention on the silica gel, enabling a preliminary separation.

-

-

High-Purity Separation:

-

Objective: To obtain highly pure tangeretin and nobiletin.

-

Technique: Reverse-phase liquid chromatography.

-

Stationary Phase: C18 column.

-

Mobile Phase: A linear gradient of methanol and aqueous formic acid.

-

Rationale: The reverse-phase separation provides a different selectivity compared to the normal-phase silica gel, allowing for the resolution of closely related PMF structures.

-

-

Final Purification:

-

Objective: To obtain crystalline, high-purity PMFs.

-

Method: Crystallization using acetone and hexane.

-

Verification: Purity is confirmed by comparison to authentic standards using analytical techniques such as HPLC.[9]

-

Analytical Quantification

Accurate quantification of PMFs is essential for quality control, standardization, and mechanistic studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary analytical techniques employed.

GC-MS for Comprehensive Analysis:

GC-MS is a powerful tool for analyzing both the volatile and non-volatile components of essential oils simultaneously.[8]

Caption: Workflow for the quantification of PMFs in orange essential oil using GC-MS.

Detailed Protocol: GC-MS Analysis of PMFs in Cold-Pressed Orange Essential Oil [8]

-

Sample Preparation:

-

Prepare a solution of the orange essential oil containing a known concentration of an internal standard (e.g., 5α-Cholestane).

-

Rationale: The internal standard corrects for variations in injection volume and instrument response, ensuring accurate quantification.

-

-

Chromatographic Conditions:

-

Column: DB-1 fused-silica capillary column (60 m, 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 70°C, ramp up to 270°C at 5°C/min, and hold for an extended period (e.g., 100 min).

-

Rationale: The long, nonpolar column and slow temperature ramp are necessary to separate the high-boiling point PMFs from the complex matrix of the essential oil.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron impact (EI) at 70 eV.

-

Detection: Full scan mode.

-

-

Quantification:

-

Identify PMFs by comparing their mass spectra and retention times to those of authentic standards.

-

Quantify each PMF by comparing its peak area to that of the internal standard.

-

HPLC-DAD for Routine Analysis:

HPLC with a Diode-Array Detector (DAD) is a robust and widely used method for the routine quantification of PMFs.

Detailed Protocol: HPLC-DAD Analysis of PMFs [10]

-

Sample Preparation:

-

Dissolve the orange essential oil in a suitable solvent (e.g., methanol) and filter through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with a small amount of acid, like formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Detection: DAD set to monitor wavelengths around 330 nm, where flavones have strong absorbance.

-

-

Quantification:

-

Create a calibration curve for each PMF of interest using certified reference standards.

-

Quantify the PMFs in the sample by comparing their peak areas to the calibration curve.

-

Section 3: Pharmacological Activities and Mechanisms of Action

The polymethoxyflavones present in orange essential oil exhibit a broad spectrum of pharmacological activities, with anti-inflammatory and neuroprotective effects being particularly well-documented.[4] The major players in these activities are nobiletin and tangeretin.

Anti-Inflammatory and Anti-Neuroinflammatory Effects

Chronic inflammation and neuroinflammation are underlying factors in a host of debilitating diseases. PMFs, particularly nobiletin and tangeretin, have demonstrated significant potential in mitigating these processes.

Mechanism of Action:

Nobiletin and tangeretin exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In microglia, the resident immune cells of the central nervous system, these PMFs can:

-

Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11]

-

Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , enzymes responsible for the production of inflammatory mediators.[12]

-

Modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which plays a crucial role in the inflammatory response.[13]

Caption: Simplified schematic of the anti-neuroinflammatory mechanism of nobiletin and tangeretin in microglial cells.

Neuroprotective Properties

The potential of PMFs to protect against neuronal damage has positioned them as promising candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.[14]

Mechanisms of Neuroprotection:

-

Attenuation of Amyloid-Beta (Aβ) Toxicity: Tangeretin has been shown to have stronger neuroprotective effects than nobiletin against Aβ-induced toxicity by reducing free radical damage and inhibiting Aβ monomer aggregation.[13]

-

Modulation of Signaling Cascades: PMFs can influence multiple signaling pathways involved in neuronal survival and function.[14]

-

Antioxidant Activity: By scavenging free radicals, PMFs can protect neurons from oxidative stress, a key contributor to neurodegeneration.

Anticancer and Anti-Obesity Potential

Emerging research has highlighted the potential of PMFs in oncology and metabolic disorders.

-

Anticancer Effects: Nobiletin and tangeretin have been found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer, and can induce apoptosis (programmed cell death).[1][15] They may also regulate signaling pathways involved in cancer development and metastasis, such as the PI3K/AKT pathway.[15]

-

Anti-Obesity and Metabolic Regulation: PMFs have been shown to modulate biological processes related to obesity, including lipid and glucose metabolism, inflammation, and energy balance.[16] They can reduce body weight gain, improve insulin resistance, and inhibit the accumulation of lipids in adipocytes.[16]

Section 4: Future Directions and Conclusion

The polymethoxyflavones found in Brazilian orange essential oil represent a compelling frontier in natural product research and drug development. Their unique chemical structures, enhanced bioavailability, and potent pharmacological activities make them attractive candidates for further investigation.

Key Areas for Future Research:

-

Comprehensive Profiling of Brazilian Orange Oil: Detailed studies are needed to establish a definitive PMF profile and concentration range for essential oils from different Brazilian orange cultivars.

-

Clinical Trials: While preclinical data is promising, well-designed clinical trials are necessary to validate the therapeutic efficacy of these compounds in humans.

-

Synergistic Effects: Research into the potential synergistic effects of different PMFs and other compounds within the essential oil matrix could reveal enhanced therapeutic benefits.

-

Delivery Systems: The development of advanced delivery systems could further enhance the bioavailability and targeted delivery of PMFs.

References

-

Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025). ResearchGate. [Link]

-

Coumarins, Psoralens and Polymethoxyflavones in Cold-pressed Citrus Essential Oils: a Review. (2025). ResearchGate. [Link]

-

Quantification of Nobiletin and Tangeretin in Citrus by Micellar Electrokinetic Capillary Chromatography. (2025). ResearchGate. [Link]

-

Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis. (2008). PubMed. [Link]

-

Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025). PMC. [Link]

-

Neuroprotective Effects of Citrus Fruit-Derived Flavonoids, Nobiletin and Tangeretin in Alzheimer's and Parkinson's Disease. (2025). ResearchGate. [Link]

-

Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium). (2014). PubMed. [Link]

-

Authenticity Analysis of Cold-Pressed Orange Essential Oils by GC/MS on Polymethoxyflavone Components. (2023). MDPI. [Link]

-

Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. (2024). PMC. [Link]

-

Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. (2021). MDPI. [Link]

-

Citrus peel derived poly-methoxylated flavones (PMF). (2021). Hogrefe eContent. [Link]

-

Authenticity Analysis of Cold-Pressed Orange Essential Oils by GC/MS on Polymethoxyflavone Components. (2023). ResearchGate. [Link]

-

An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders. (2024). MDPI. [Link]

-

Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (2022). Taylor & Francis Online. [Link]

-

An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (2024). ResearchGate. [Link]

-

Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia. (2016). PubMed. [Link]

-

Hydroxylated Polymethoxyflavones and Methylated Flavonoids in Sweet Orange ( Citrus sinensis ) Peel. (2025). ResearchGate. [Link]

-

Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygenated heterocyclic components. (2025). ResearchGate. [Link]

-

Cold Pressed vs. Steam Distilled: Orange Essential Oil. (2025). HBNO. [Link]

-

Essential Oils from Fruits with Different Colors and Leaves of Neomitranthes obscura (DC.) N. Silveira: An Endemic Species from Brazilian Atlantic Forest. (2012). PMC. [Link]

-

The Neuroprotective Role of Tangeritin. (2025). Bentham Science. [Link]

-

Hydroxylated polymethoxyflavones and methylated flavonoids in sweet orange (Citrus sinensis) peel. (2006). PubMed. [Link]

-

Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics. (2020). MDPI. [Link]

-

Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. (2025). ResearchGate. [Link]

-

Impact of Solvent Properties of Cold-Pressed and Steam-Distilled Orange Oils on GuttaFlow2 and Gutta-Percha. (2024). PubMed. [Link]

-

Essential Oils from Annonaceae Species from Brazil: A Systematic Review of Their Phytochemistry, and Biological Activities. (2022). MDPI. [Link]

-

GC/MS Analysis of Polymethoxyflavones in Citrus Oils. (n.d.). OUCI. [Link]

-

Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy. (2013). Avens Publishing Group. [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2021). PMC. [Link]

-

HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels. (2020). PMC. [Link]

-

Essential Oils From Fruits With Different Colors and Leaves of Neomitranthes Obscura (DC.) N. Silveira: An Endemic Species From Brazilian Atlantic Forest. (2013). PubMed. [Link]

-

Utilizing Gas Chromatography in the Analysis of Citrus Aromas. (2021). AZoM. [Link]

-

GC-MS Compositional Analysis of Essential Oil of Leaf and Fruit Rind of Citrus maxima (Burm.) Merr. from Coastal Karnataka, India. (2016). ResearchGate. [Link]

Sources

- 1. Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hbnobulk.com [hbnobulk.com]

- 6. Impact of Solvent Properties of Cold-Pressed and Steam-Distilled Orange Oils on GuttaFlow2 and Gutta-Percha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. econtent.hogrefe.com [econtent.hogrefe.com]

An In-depth Technical Guide to 2',4'-Dimethoxyflavone

A Note on Chemical Identification: The provided PubChem CID, 688714, corresponds to 2',4'-Dimethoxy-3-hydroxyflavone . This guide will focus on the requested topic, 2',4'-Dimethoxyflavone , a distinct chemical entity. This distinction is crucial for accurate research and development.

Introduction

2',4'-Dimethoxyflavone is a naturally occurring polymethoxyflavonoid (PMF) found in sources such as Brazilian orange essential oil.[1] As a member of the flavonoid class of compounds, it possesses the characteristic C6-C3-C6 carbon skeleton. The flavone backbone is decorated with two methoxy groups at the 2' and 4' positions of the B-ring. Methoxyflavones, in general, have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties.[2][3] The methylation of the hydroxyl groups can influence the compound's metabolic stability and bioavailability, making it a subject of interest for drug development professionals.

This technical guide provides a comprehensive overview of the available scientific data on 2',4'-Dimethoxyflavone, including its chemical and physical properties, a proposed synthesis protocol, and an exploration of its biological activities with a focus on its potential therapeutic applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₄ | Inferred from structure |

| Molecular Weight | 282.29 g/mol | [4] |

| IUPAC Name | 2-(2,4-dimethoxyphenyl)chromen-4-one | Inferred from structure |

| Appearance | Likely a crystalline solid | Based on related flavones |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; poorly soluble in water | Based on related flavones |

| Melting Point | Not definitively reported | - |

The crystal and molecular structure of 2',4'-Dimethoxyflavone has been determined, providing a solid foundation for its chemical identity.[5]

Synthesis of 2',4'-Dimethoxyflavone

The synthesis of flavones, including 2',4'-Dimethoxyflavone, is most commonly achieved through the oxidative cyclization of a corresponding chalcone precursor. The following is a detailed, step-by-step methodology based on established synthetic routes for flavones.

Experimental Protocol: Synthesis of 2',4'-Dimethoxyflavone

Part 1: Synthesis of 2'-Hydroxy-2,4-dimethoxychalcone (Chalcone Precursor)

-

Reaction Setup: To a solution of 2-hydroxyacetophenone (1 equivalent) and 2,4-dimethoxybenzaldehyde (1 equivalent) in ethanol, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Isolation and Purification: The precipitated solid, 2'-Hydroxy-2,4-dimethoxychalcone, is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

Part 2: Oxidative Cyclization to 2',4'-Dimethoxyflavone

-

Reaction Setup: Dissolve the purified 2'-Hydroxy-2,4-dimethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO). To this solution, add a catalytic amount of iodine (I₂).

-

Reaction Conditions: Heat the reaction mixture at 100-120 °C for 2-4 hours. The progress of the cyclization can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Isolation and Purification: The precipitated solid, 2',4'-Dimethoxyflavone, is collected by filtration, washed with water, and dried. The crude flavone can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Synthesis of 2',4'-Dimethoxyflavone via chalcone intermediate.

Biological Activities and Mechanism of Action

While specific biological data for 2',4'-Dimethoxyflavone is limited, the activities of related dimethoxyflavone isomers provide valuable insights into its potential pharmacological profile. The primary areas of interest for methoxyflavones are their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

-

Mechanism of Action (Inferred): The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways involved in the inflammatory response. For instance, 7,4'-Dimethoxyflavone has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is thought to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] It is plausible that 2',4'-Dimethoxyflavone shares a similar mechanism of action.

Caption: Proposed inhibition of the NF-κB pathway by 2',4'-Dimethoxyflavone.

Neuroprotective Effects

-

Mechanism of Action (Inferred): Studies on 4'-Methoxyflavone and 3',4'-Dimethoxyflavone have demonstrated their ability to protect neurons from cell death induced by various stimuli.[3] A key mechanism identified is the inhibition of parthanatos, a form of programmed cell death, by reducing the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] Given the structural similarities, 2',4'-Dimethoxyflavone may also exhibit neuroprotective properties through a similar PARP-1 inhibitory mechanism.

Analytical Methods

The identification and quantification of 2',4'-Dimethoxyflavone, particularly in complex mixtures like natural product extracts, require robust analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the method of choice for the separation and quantification of flavonoids. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic or acetic acid) is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of methoxyflavones, especially after derivatization to increase their volatility.

-

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution MS, is crucial for determining the exact mass and molecular formula of the compound. Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the flavone structure and the positions of the methoxy groups.

Safety and Toxicology

There is currently no comprehensive safety and toxicology data available specifically for 2',4'-Dimethoxyflavone. As with any investigational compound, it should be handled with appropriate precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) for related compounds and conduct a thorough risk assessment before handling.

Conclusion

2',4'-Dimethoxyflavone is a polymethoxyflavonoid with potential for further investigation in the fields of inflammation and neuroprotection. While data specific to this isomer is limited, the established biological activities of related compounds provide a strong rationale for its study. The synthetic route outlined in this guide offers a practical approach for obtaining the compound for research purposes. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and safety.

References

-

Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. Retrieved from [Link]

- Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(8), 1763-1777.

- Navarro-González, I., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

-

PubChem. (n.d.). 3',4'-Dimethoxyflavone. Retrieved from [Link]

- Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2014). Parthanatos: mitochondrial dysfunction and neurodegeneration. Journal of Bioenergetics and Biomembranes, 46(1), 15-23.

- Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 668.

-

ResearchGate. (n.d.). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. Retrieved from [Link]

- Wallet, J. C., et al. (1993). Crystal and molecular structure of 2',4'-dimethoxyflavone. Journal of Crystallographic and Spectroscopic Research, 23(4), 297-300.

-

PubChem. (n.d.). 7,4'-Dimethoxyflavone. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dimethoxy-3-hydroxyflavone. Retrieved from [Link]

Sources

- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,7-Dihydroxy-3',4'-dimethoxyflavone | C17H14O6 | CID 5378832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

Methodological & Application

Synthesis of 2',4'-Dimethoxyflavone via Claisen-Schmidt condensation

Application Note: High-Yield Synthesis of 2',4'-Dimethoxyflavone via Claisen-Schmidt Condensation and Oxidative Cyclization

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of 2',4'-dimethoxyflavone (2-(2,4-dimethoxyphenyl)chromen-4-one). This molecule, a polymethoxyflavone found in Citrus species, exhibits significant anti-inflammatory and potential neuroprotective properties.

The synthetic route utilizes the Claisen-Schmidt condensation to generate a chalcone intermediate, followed by an Iodine/DMSO-mediated oxidative cyclization . This method is selected for its operational simplicity, high atom economy, and reproducibility compared to SeO₂ or DDQ oxidation methods.

Chemical Strategy & Mechanism

The synthesis is divided into two thermodynamically distinct stages.

Stage 1: Claisen-Schmidt Condensation

The formation of the chalcone skeleton utilizes a cross-aldol condensation between 2'-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde .

-

Mechanism: Base-catalyzed enolization of the acetophenone is followed by nucleophilic attack on the aldehyde carbonyl. Spontaneous dehydration (E1cB) yields the

-unsaturated ketone (chalcone). -

Key Insight: The ortho-hydroxyl group on the acetophenone is crucial. It acts as a directing group and is essential for the subsequent cyclization step.

Stage 2: Oxidative Cyclization (Iodine/DMSO)

The conversion of 2'-hydroxychalcone to flavone requires oxidative ring closure.

-

Mechanism: Iodine acts as a mild Lewis acid and oxidant. It facilitates the electrophilic attack on the

-unsaturated system, promoting the nucleophilic attack of the phenolic oxygen (Michael-type addition) to form a flavanone intermediate. Subsequent dehydrogenation (oxidation) restores aromaticity, yielding the flavone. -

Why DMSO? DMSO serves as both a polar aprotic solvent and a co-oxidant, stabilizing the transition states and improving yield.

Reaction Pathway Visualization

Figure 1: Synthetic pathway from starting materials to the final flavone core.[1]

Materials & Equipment

| Component | Specification | Role |

| 2'-Hydroxyacetophenone | >98% Purity | A-Ring Precursor |

| 2,4-Dimethoxybenzaldehyde | >98% Purity | B-Ring Precursor |

| Potassium Hydroxide (KOH) | Pellets/Flakes | Base Catalyst |

| Ethanol (EtOH) | Absolute or 95% | Solvent (Stage 1) |

| Iodine (I₂) | Resublimed crystals | Oxidant (Stage 2) |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Solvent/Co-oxidant |

| Sodium Thiosulfate | 10% Aqueous Sol.[2] | Quenching Agent |

Experimental Protocol

Stage 1: Synthesis of 2'-Hydroxy-2,4-dimethoxychalcone

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol, 1.36 g) and 2,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in Ethanol (20 mL).

-

Catalysis: Add a solution of KOH (50% w/v aqueous, 5 mL) dropwise to the stirring mixture.

-

Observation: The solution will darken immediately, transitioning to a deep orange-red color, indicating the formation of the chalcone anion.

-

-

Reaction: Stir magnetically at Room Temperature (25°C) for 24 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The chalcone typically appears as a bright yellow/orange spot under UV.

-

-

Workup: Pour the reaction mixture into crushed ice (approx. 100 g) containing 10 mL of 10% HCl.

-

Why: Acidification protonates the phenolate, precipitating the neutral chalcone.

-

-

Isolation: Filter the yellow-orange precipitate. Wash with cold water (3 x 20 mL) until the filtrate is neutral.

-

Purification: Recrystallize from hot ethanol.

-

Yield Expectation: 80-90%.

-

Checkpoint: Product must be a yellow/orange solid.

-

Stage 2: Oxidative Cyclization to 2',4'-Dimethoxyflavone

Protocol:

-

Setup: In a 100 mL round-bottom flask, dissolve the Chalcone (5 mmol) obtained in Stage 1 in DMSO (10 mL).

-

Oxidation: Add a catalytic amount of Iodine (0.1 mmol, ~25 mg). Note: Some protocols use stoichiometric iodine; however, catalytic iodine in DMSO is often sufficient due to DMSO's regenerative capacity.

-

Cyclization: Heat the mixture to 130°C for 2–4 hours.

-

Monitoring: Monitor by TLC.[3] The disappearance of the chalcone spot and the appearance of a new, blue-fluorescent spot (under UV 365nm) indicates the flavone.

-

-

Quenching: Cool the mixture to room temperature and pour into crushed ice (100 g).

-

Iodine Removal: Add 10% Sodium Thiosulfate solution (20 mL) and stir for 10 minutes.

-

Why: This reduces residual iodine (brown) to iodide (colorless), preventing contamination of the final product.

-

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL) OR filter the precipitate if solid forms immediately.

-

Purification: Recrystallize from Methanol or Acetone/Hexane.

Characterization & Data Analysis

NMR Validation Criteria: To confirm the conversion from Chalcone to Flavone, look for specific signal changes in the ¹H-NMR (DMSO-d₆ or CDCl₃):

| Feature | Chalcone (Precursor) | Flavone (Product) |

| C=C Protons | Two doublets ( | Absent. |

| C3-H Proton | Absent. | Singlet at |

| OH Group | Sharp singlet at | Absent (involved in ring closure). |

| Color | Deep Yellow/Orange. | Pale Yellow/White.[5] |

Structure:

Troubleshooting & Optimization (Self-Validating Systems)

Figure 2: Decision tree for common synthesis issues.

References

-

Claisen-Schmidt Condensation Overview

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

-

-

Oxidative Cyclization Methodology

-

Biological Relevance

-

Compound Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. 2',5-Dimethoxyflavone | C17H14O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. 3',4'-Dimethoxyflavone | C17H14O4 | CID 688674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0052244) [np-mrd.org]

- 11. chemijournal.com [chemijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Effect of 2',4'-Dimethoxyflavone on Tyrosinase Activity in B16 Murine Melanoma Cells

Introduction: The Enigma of Flavonoid Methoxylation in Melanogenesis

Melanogenesis, the intricate process of melanin synthesis, is a cornerstone of skin photoprotection. The central orchestrator of this pathway is tyrosinase (TYR), a copper-containing enzyme that catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[1] Dysregulation of tyrosinase activity and melanin production can lead to hyperpigmentary disorders such as melasma and age spots, driving significant interest in the discovery of novel modulators.[2]

Flavonoids, a diverse class of plant secondary metabolites, are well-documented for their wide-ranging biological activities, including the inhibition of tyrosinase. Structure-activity relationship studies have consistently highlighted that a specific pattern of hydroxylation, particularly the presence of a 2,4-dihydroxy moiety, is critical for potent, direct inhibition of the tyrosinase enzyme.[3] This has positioned hydroxylated flavonoids and related chalcones as promising candidates for skin-lightening agents.

However, the bioactivity of flavonoids can be dramatically altered by substituting these critical hydroxyl groups with methoxy groups. This application note focuses on 2',4'-Dimethoxyflavone , a flavonoid where the key hydroxyl positions are methoxylated. The effect of this substitution is not immediately predictable. While it may negate direct enzyme inhibition, it could also enhance cell permeability, alter metabolic stability, or engage different cellular signaling pathways. Intriguingly, the related compound 5,7-dimethoxyflavone has been shown to increase melanin content in B16F10 melanoma cells by upregulating the cAMP signaling pathway, challenging the assumption that all flavonoids are melanogenesis inhibitors.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the effect of 2',4'-Dimethoxyflavone on tyrosinase activity and melanogenesis in the B16 murine melanoma cell model. We provide a logical workflow and detailed, self-validating protocols to dissect the compound's potential cytotoxic effects, its impact on melanin production and cellular tyrosinase activity, and its influence on the core melanogenesis signaling cascade.

Experimental Design: A Stepwise Investigative Workflow

A systematic approach is crucial to unambiguously characterize the effects of 2',4'-Dimethoxyflavone. The following workflow ensures that each step logically informs the next, from establishing a safe dose range to elucidating the molecular mechanism.

Figure 1: Investigative Workflow. A phased approach to characterize the effects of 2',4'-Dimethoxyflavone.

Part 1: Foundational Protocols - Cell Culture and Viability

The first critical step is to determine the concentration range of 2',4'-Dimethoxyflavone that can be used in cell-based assays without inducing cytotoxicity. The MTT assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Protocol 1.1: B16-F10 Murine Melanoma Cell Culture

Rationale: B16-F10 cells are a well-established and robust model for studying melanogenesis due to their ability to produce melanin and express the necessary enzymatic machinery.[7] Consistent culture technique is paramount for reproducible results.

-

1. Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

2. Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

-

3. Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach using 0.25% Trypsin-EDTA for 2-3 minutes. Neutralize trypsin with fresh culture medium and re-seed at a 1:3 to 1:4 ratio.

-

4. Compound Preparation: Prepare a 100 mM stock solution of 2',4'-Dimethoxyflavone in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium, ensuring the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1.2: MTT Assay for Cell Viability

Rationale: This protocol establishes the dose-response curve for 2',4'-Dimethoxyflavone's effect on B16-F10 cell viability. This is a self-validating step; subsequent functional assays are only meaningful if performed at non-cytotoxic concentrations.

-

1. Seeding: Seed B16-F10 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

2. Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of 2',4'-Dimethoxyflavone (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO).

-

3. Incubation: Incubate the plate for 48-72 hours, consistent with the duration of the planned functional assays.

-

4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

-

5. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

6. Measurement: Read the absorbance at 570 nm using a microplate reader.

-

7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |

| Untreated Control | 0 | e.g., 0.850 | 100.0% |

| Vehicle (0.1% DMSO) | 0 | e.g., 0.845 | 100.0% |

| 2',4'-Dimethoxyflavone | 1 | e.g., 0.840 | ~99.4% |

| 2',4'-Dimethoxyflavone | 10 | e.g., 0.835 | ~98.8% |

| 2',4'-Dimethoxyflavone | 25 | e.g., 0.820 | ~97.0% |

| 2',4'-Dimethoxyflavone | 50 | e.g., 0.790 | ~93.5% |

| 2',4'-Dimethoxyflavone | 100 | e.g., 0.650 | ~76.9% |

| Positive Control (10% DMSO) | N/A | e.g., 0.050 | ~5.9% |

| Table 1: Example Data Structure for MTT Assay. |

Part 2: Functional Assays - Melanin and Tyrosinase Activity

Using the non-toxic concentration range determined from the MTT assay, the next phase is to directly measure the functional impact of 2',4'-Dimethoxyflavone on melanogenesis.

Protocol 2.1: Cellular Melanin Content Assay

Rationale: This assay provides a direct quantification of the end-product of the melanogenesis pathway. It is the primary indicator of whether the compound has a pro- or anti-melanogenic effect.

-

1. Seeding and Treatment: Seed B16-F10 cells in a 6-well plate at a density of 1.25 x 10⁵ cells/well.[8] After 24 hours, treat the cells with non-toxic concentrations of 2',4'-Dimethoxyflavone for 72 hours. To stimulate melanin production, cells can be co-treated with an inducer like α-Melanocyte-Stimulating Hormone (α-MSH, 100 nM). Include a known inhibitor (e.g., Kojic Acid, 200 µM) as a positive control.

-

2. Cell Lysis: Wash cells with PBS and harvest by scraping. Pellet the cells by centrifugation (3,000 x g for 5 min).

-

3. Melanin Solubilization: Discard the supernatant and dissolve the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

4. Quantification: Transfer 150 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm. A standard curve can be generated using synthetic melanin to quantify the melanin content.

-

5. Normalization: In a parallel plate, determine the total protein concentration using a BCA or Bradford assay to normalize the melanin content per milligram of protein.

Protocol 2.2: Cellular Tyrosinase Activity Assay

Rationale: This assay measures the activity of the rate-limiting enzyme, tyrosinase, within the cell lysate. This helps determine if the observed change in melanin content is due to a direct or indirect effect on the enzyme's function.

-

1. Cell Lysate Preparation: Seed and treat cells as described in Protocol 2.1. After treatment, wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer (50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).

-

2. Lysate Clarification: Freeze-thaw the lysates once, then centrifuge at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.[9]

-

3. Activity Measurement: In a 96-well plate, mix 80 µL of the clarified cell lysate (supernatant) with 20 µL of 10 mM L-DOPA solution.

-

4. Kinetic Reading: Immediately measure the absorbance at 475 nm every 10 minutes for 1 hour at 37°C.[9] The rate of dopachrome formation is indicative of tyrosinase activity.

-

5. Normalization: Normalize the tyrosinase activity to the total protein concentration of the lysate.

| Treatment Group | Concentration (µM) | Normalized Melanin Content (%) | Normalized Tyrosinase Activity (%) |

| Vehicle Control | 0 | 100 | 100 |

| 2',4'-Dimethoxyflavone | e.g., 10 | Hypothetical Value | Hypothetical Value |

| 2',4'-Dimethoxyflavone | e.g., 25 | Hypothetical Value | Hypothetical Value |

| 2',4'-Dimethoxyflavone | e.g., 50 | Hypothetical Value | Hypothetical Value |

| Kojic Acid (Positive Control) | e.g., 200 | ~45% | ~55% |

| Table 2: Example Data Structure for Functional Assays. |

Part 3: Mechanistic Investigation - Signaling Pathway Analysis

If the functional assays reveal a significant change in melanin content and tyrosinase activity, the final phase is to investigate the underlying molecular mechanism by examining the key regulatory proteins in the melanogenesis signaling pathway.

The cAMP/CREB/MITF Signaling Pathway

The canonical pathway for melanogenesis stimulation involves the activation of the Melanocortin 1 Receptor (MC1R) by α-MSH, leading to increased intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and function. MITF then binds to the promoters of melanogenic genes, including Tyrosinase (TYR) and Tyrosinase-Related Protein 1 (TRP-1), to drive their expression.

Figure 2: Core Melanogenesis Signaling Pathway. Potential points of modulation by 2',4'-Dimethoxyflavone.

Protocol 3.1: Western Blot Analysis

Rationale: Western blotting allows for the semi-quantitative analysis of key protein expression levels. By measuring p-CREB, MITF, and Tyrosinase, we can determine if 2',4'-Dimethoxyflavone acts upstream in the signaling cascade or affects the expression of the terminal enzyme.

-

1. Lysate Preparation: Seed and treat B16-F10 cells in 60 mm dishes as described in Protocol 2.1. After treatment (a 24-48 hour time point is often sufficient for signaling changes), lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

3. SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-p-CREB (Ser133)

-

Rabbit anti-CREB

-

Rabbit anti-MITF

-

Rabbit anti-Tyrosinase (TYR)

-

Mouse anti-β-actin (as a loading control)

-

-

5. Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

6. Densitometry: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the β-actin loading control. For p-CREB, normalize to the total CREB level.

Summary and Interpretation of Potential Outcomes

-

Scenario 1: Inhibition of Melanogenesis. If 2',4'-Dimethoxyflavone decreases melanin content, the subsequent assays will reveal the mechanism. A corresponding decrease in cellular tyrosinase activity and reduced expression of TYR, MITF, and p-CREB would suggest the compound acts as a signaling inhibitor, suppressing the entire pathway. A decrease in tyrosinase activity without a change in protein expression would point towards direct enzyme inhibition or post-translational modification.

-

Scenario 2: Induction of Melanogenesis. If 2',4'-Dimethoxyflavone increases melanin content, this would parallel the findings for 5,7-dimethoxyflavone.[4] In this case, an increase in cellular tyrosinase activity would be expected, likely accompanied by an upregulation of p-CREB, MITF, and TYR protein expression, confirming its role as a signaling activator.

-

Scenario 3: No Effect. If no significant change in melanin content is observed at non-toxic concentrations, the compound can be concluded to be inactive in this model system under the tested conditions.

This structured, hypothesis-driven approach provides a robust framework for characterizing novel compounds like 2',4'-Dimethoxyflavone, ensuring that the resulting data is both reliable and mechanistically insightful for applications in dermatology, cosmetology, and pharmacology.

References

-

Masamoto, Y., et al. (2004). Mushroom tyrosinase inhibitory activity of esculetin isolated from the bark of Euphorbia lathyris L. Bioscience, Biotechnology, and Biochemistry, 68(3), 631-634. [Link]

-

Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. International Journal of Molecular Sciences, 19(10), 3229. [Link]

-

Loquat Flower Isolate Inhibits Tyrosinase Activity and Melanin Synthesis in B16 Cells. (2024). MDPI. [Link]

-

Lee, S. Y., et al. (2006). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Food Chemistry, 99(2), 330-335. [Link]

-

Eom, S. J., et al. (2024). Skin Improvement Effects of Ultrasound-Enzyme-Treated Collagen Peptide Extracts from Flatfish (Paralichthys olivaceus) Skin in an In Vitro Model. International Journal of Molecular Sciences, 25(16), 8788. [Link]

-

Li, J., et al. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 30(2), 488. [Link]

-

Ni-Ni, T., et al. (2007). Effects of Quercetin on Mushroom Tyrosinase and B16-F10 Melanoma Cells. Molecules, 12(5), 1045-1057. [Link]

-

Chan, E., et al. (2011). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. Journal of Universiti Malaya Medical Centre, 14(1). [Link]

-

Kim, Y. J., et al. (2005). 4,4'-dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 28(2), 323-327. [Link]

-

Cho, Y., et al. (2009). Mechanisms of melanogenesis inhibition by 2,5-dimethyl-4-hydroxy-3(2H)-furanone. British Journal of Dermatology, 161(2), 292-300. [Link]

-

Water Soluble Curcumin With Alkylsulfonate Moiety: Synthesis, And Anticancer Efficacy. (2022). ResearchGate. [Link]

-

Western blot analysis of tyrosinase for B16F10 cells. (2012). ResearchGate. [Link]

-

Kim, M., et al. (2018). JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression. Theranostics, 8(18), 4941-4955. [Link]

-

Lee, J. H., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. International Journal of Molecular Sciences, 21(8), 2686. [Link]

-

Lee, J., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology, 20(9), 769-771. [Link]

-

Chang, T. S. (2012). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Materials, 5(9), 1661-1685. [Link]

-

Zhang, X., et al. (2009). Inhibitory Effect of 2,4,2′,4′-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on Tyrosinase Activity and Melanin Biosynthesis. Biological & Pharmaceutical Bulletin, 32(1), 86-90. [Link]

-

cAMP, CREB, SOX9, and MITF signaling pathway for melanogenesis. (2023). ResearchGate. [Link]

-

Kim, H. Y., et al. (2012). Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma. Asian Pacific Journal of Tropical Biomedicine, 2(8), 613-617. [Link]

-

D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]

-

Has anyone measure melanin content in in vitro cell culture? (2020). ResearchGate. [Link]

-

Main activators of the melanogenesis pathways. (2024). ResearchGate. [Link]

-

Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. (2025). Spandidos Publications. [Link]

-

Nerya, O., et al. (2004). Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3173-3181. [Link]

-

Analysis of B16–F10 cell viability by MTT assay with treatments after... (2021). ResearchGate. [Link]

-

Lin, V. C., et al. (2017). The roles of Microphthalmia Transcription Factor and pigmentation in melanoma. Signal Transduction and Targeted Therapy, 2, 17042. [Link]

-

Lee, J., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology, 20(9), 769-771. [Link]

-

Corre, S., et al. (2020). Melanogenesis and Melasma Treatment. Cosmetics, 7(3), 55. [Link]

-

The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods. (2013). Iranian Journal of Medical Physics, 10(2), 93-102. [Link]

-

Choi, H., et al. (2015). p21-Activated Kinase 4 Critically Regulates Melanogenesis via Activation of the CREB/MITF and β-Catenin/MITF Pathways. Journal of Investigative Dermatology, 135(5), 1385-1394. [Link]

-

Kubo, I., & Kinst-Hori, I. (2007). Effects of Quercetin on Mushroom Tyrosinase and B16-F10 Melanoma Cells. Molecules, 12(5), 1045-1057. [Link]

-

Key Points for Culturing B16 Cell Line. (2024). Procell. [Link]

-

Melanin content assay. (2010). Anand Sitaram. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. purerims.smu.ac.za [purerims.smu.ac.za]

- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase inhibitory activity of flavonoids from Artocarpus heterophyllous - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitory effect of 7,7″-dimethoxyagastisflavone on the metastasis of melanoma cells via the suppression of F-actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

Western blot analysis of TRP-1 and TRP-2 expression with 2',4'-Dimethoxyflavone

Application Note: High-Resolution Western Blot Analysis of TRP-1 and TRP-2 Modulation by 2',4'-Dimethoxyflavone

Abstract